molecular formula C10H9NO2S B3041872 Ethyl thieno[3,2-b]pyridine-2-carboxylate CAS No. 398118-44-0

Ethyl thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B3041872
CAS No.: 398118-44-0
M. Wt: 207.25 g/mol
InChI Key: TZICEEXQXMJPEC-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-b]pyridine-2-carboxylate is a fused heterocyclic compound comprising a thiophene ring annulated with a pyridine moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and biological relevance. The compound serves as a key intermediate in synthesizing antitumor agents, as evidenced by its role in generating derivatives with demonstrated activity against triple-negative breast cancer (TNBC) . Its planar thieno[2,3-b]pyridine ring system (Fig. 1) enhances π-π stacking interactions, a critical feature for binding to biological targets . Synthetically, it is accessible via cyclization reactions or Suzuki-Miyaura cross-coupling, enabling functionalization at multiple positions .

Properties

IUPAC Name

ethyl thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-6-7-8(14-9)4-3-5-11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZICEEXQXMJPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thieno[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-b]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl thieno[3,2-b]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl thieno[3,2-b]pyridine-2-carboxylate has shown potential as a therapeutic agent due to its biological activities:

  • Anticancer Activity : Compounds derived from this structure have been investigated for their ability to inhibit tumor cell proliferation. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Research suggests that this compound and its derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Kinase Inhibition : The compound has been reported to inhibit Pim-1 kinase, which plays a crucial role in cell division and survival. This inhibition may have implications for cancer therapy .

Organic Synthesis Applications

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds:

  • Synthesis of Derivatives : It can undergo various chemical reactions including oxidation, reduction, and substitution to yield a range of derivatives with distinct properties .
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateOxidized derivatives
ReductionSodium borohydrideReduced forms
SubstitutionHalogens, alkyl halidesSubstituted derivatives

Industrial Applications

While specific industrial applications are less documented, the scalability of synthesis methods allows for potential use in the production of advanced materials with unique electronic and optical properties. The compound's structural characteristics make it suitable for applications in organic electronics and photonics .

Case Study 1: Anticancer Research

A study published in the journal Heterocyclic Communications demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines. The research involved synthesizing various derivatives and evaluating their cytotoxicity using standard assays .

Case Study 2: Kinase Inhibition

Research focusing on the inhibition of Pim-1 kinase by this compound revealed promising results regarding its potential as an anticancer therapeutic agent. The study utilized biochemical assays to demonstrate the compound's effectiveness in inhibiting kinase activity, which is critical for cancer cell survival .

Mechanism of Action

The mechanism of action of ethyl thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Derivatives of Ethyl Thieno[3,2-b]pyridine-2-carboxylate

Compound Name Substituents Biological Activity Synthesis Method Reference
This compound None (parent compound) Intermediate for antitumor agents Cyclization, cross-coupling
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a–2h) Aryl/heteroaryl at C3 Antitumor (TNBC), IC50: 5–20 μM Suzuki-Miyaura coupling
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate C3: NH2; C6: 4-methylphenyl Antimicrobial (gram-positive bacilli) Alkylation with ω-bromoacetophenone
Ethyl 3-bromo-thieno[3,2-b]pyridine-2-carboxylate (CAS 90766-48-6) C3: Br Synthetic intermediate for further functionalization Bromination
Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C3: NH2; C6: CF3 Not reported (predicted enhanced metabolic stability) Boronic acid coupling

Biological Activity

Ethyl thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound features a fused ring system comprising a thiophene and a pyridine ring. Its molecular formula is C10H9N2O2SC_{10}H_{9}N_{2}O_{2}S and it is characterized by an ethyl ester group attached to the carboxylic acid moiety. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly Pim-1 kinase. This enzyme plays a crucial role in cell division and survival, making it a target for cancer therapies. Inhibition of Pim-1 can lead to reduced proliferation and increased apoptosis in cancer cells.

Key Mechanisms Include:

  • Inhibition of Kinases : this compound has been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : The compound's derivatives have demonstrated the ability to induce apoptosis in specific cancer cell lines.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that derivatives of this compound possess notable anticancer activities. For example:

  • Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit the proliferation of several tumor cell lines, including triple-negative breast cancer (TNBC) cells.
  • Mechanistic Studies : A study involving sulforhodamine B assays demonstrated that certain derivatives caused significant growth inhibition in TNBC cell lines with minimal effects on non-tumorigenic cells .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Some derivatives exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus species .

Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives. Results indicated that these compounds significantly inhibited cell growth in TNBC cell lines while showing low toxicity in non-tumorigenic cells. The most promising compound demonstrated a GI50 concentration of 13 µM .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives. These derivatives were assessed for their ability to induce apoptosis and inhibit cancer cell proliferation. Results indicated strong bioactivity correlating with structural modifications made during synthesis .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell proliferation
Apoptosis InductionInduction of programmed cell death
AntimicrobialEffective against S. aureus, E. coli
AntifungalActive against C. albicans, Aspergillus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl thieno[3,2-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via cyclocondensation of substituted pyridine precursors with thiophene derivatives. For example, copper-mediated reactions (e.g., CuBr₂ with tert-butyl nitrite in acetonitrile at 0°C) enable bromination of amino-substituted intermediates . Optimization involves controlling stoichiometry, reaction time (e.g., overnight stirring at room temperature), and purification via silica gel chromatography (heptane/ethyl acetate gradients) . Yield improvements are achieved by using anhydrous solvents and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1660 cm⁻¹) and amino (NH₂, ~3350–3487 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Resolves substituent positions on the heterocyclic core (e.g., aromatic protons at δ 7.35–9.20 ppm) .
  • X-ray crystallography : Confirms planar geometry of the thienopyridine ring and hydrogen-bonding networks (e.g., N–H···O interactions with R-factor ≤0.055) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ at m/z 422.0056) .

Advanced Research Questions

Q. How do substituents on the thieno[3,2-b]pyridine core influence electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine at position 3) increase electrophilicity, facilitating nucleophilic substitution, while electron-donating groups (e.g., methoxy) enhance π-conjugation, as shown in DFT calculations . Crystal structures reveal that bulky substituents (e.g., 4-bromophenyl) induce steric strain, altering dihedral angles by 5–10° . Reactivity trends are validated via Hammett plots using substituent σ constants .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields in Suzuki-Miyaura couplings are mitigated by:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
  • Solvent optimization : Use of DMF or THF at 80–100°C to enhance solubility .
  • Ligand screening : Bidentate ligands (e.g., dppf) stabilize palladium intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity or antimicrobial activity arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) .
  • Purity validation : Use HPLC (≥95% purity) and DSC to confirm crystallinity .
  • Structural analogs : Compare EC₅₀ values of derivatives (e.g., 3-nitro vs. 3-amino groups) to identify pharmacophores .

Q. What computational methods model the interaction of this compound derivatives with biological targets?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : Use crystal structure PDB files (e.g., α-synuclein) and optimize ligand protonation states at pH 7.4 .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories with AMBER force fields .
  • QSAR models : Relate logP and polar surface area to blood-brain barrier permeability for neuroimaging applications .

Q. How can derivatives of this compound be designed for α-synuclein PET imaging?

  • Methodological Answer :

  • Fluorine-18 labeling : Introduce 4-fluoropiperidinyl groups via nucleophilic substitution (e.g., K₂CO₃ in DMSO at 120°C) .
  • Lipophilicity adjustment : Replace ethyl ester with hydroxymethyl groups (LiAlH₄ reduction) to enhance brain uptake .
  • In vivo validation : Perform biodistribution studies in transgenic mouse models using microPET/CT .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl thieno[3,2-b]pyridine-2-carboxylate
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Ethyl thieno[3,2-b]pyridine-2-carboxylate

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